molecular formula C19H18FN3O5S B2536900 ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-98-6

ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2536900
CAS No.: 851948-98-6
M. Wt: 419.43
InChI Key: CSIHHGBNIXHHDA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound that belongs to the class of thienopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include a thieno[3,4-d]pyridazine core, which is functionalized through various chemical reactions such as acylation, amination, and esterification. The reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, pH levels, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of novel compounds with potential biological activity.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Exploring its use in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include other thienopyridazine derivatives with varying substituents. Examples include:

  • Ethyl 5-(2-aminoacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
  • Ethyl 5-(2-hydroxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, solubility, and overall pharmacokinetic properties. The presence of the ethoxyacetamido and fluorophenyl groups may confer unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S/c1-3-27-9-14(24)21-17-15-13(10-29-17)16(19(26)28-4-2)22-23(18(15)25)12-7-5-11(20)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIHHGBNIXHHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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